Methyl 1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine-6-carboxylate
Description
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
methyl 1,1-dimethyl-3H-furo[3,4-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-11(2)8-4-9(10(13)14-3)12-5-7(8)6-15-11/h4-5H,6H2,1-3H3 |
InChI Key |
HRBSAISVBTVDQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC(=NC=C2CO1)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted One-Pot Condensation and Cyclization
- Procedure: Alkyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylates are reacted with halogenating agents such as NBS under microwave irradiation at controlled temperatures (~80 °C) and power (~240 W) for short durations (10 min).
- Outcome: This method yields 4-arylsubstituted 4,7-dihydrofuro[3,4-b]pyridine derivatives in moderate to good yields (44%–89%), demonstrating the efficiency of microwave-assisted lactonization and cyclization steps.
- Advantages: The microwave method reduces reaction time drastically compared to conventional reflux methods (12–14 h), with comparable or improved yields and purity.
Iodine-Mediated Cyclization of N-Homopropargylic β-Enaminones
- Reagents: Molecular iodine (I2) and cesium carbonate (Cs2CO3) in acetonitrile solvent.
- Mechanism: The reaction proceeds via the formation of an iodonium ion intermediate that facilitates nucleophilic addition of the alkyne moiety, leading to vinyl cation intermediates and eventual cyclization to form the 6,7-dihydrofuro[3,4-c]pyridine ring system.
- Reaction Conditions: Optimal conditions include 4.0 equivalents of I2 and 2.5 equivalents of Cs2CO3 at 82 °C for 4 hours.
- Yields: Low to moderate yields (up to 50–55%) are observed depending on substrate variation; prolonged reaction times lead to decomposition and lower yields.
- Notes: Absence of iodine or base results in no product formation, indicating the critical role of these reagents.
Vilsmeier-Haack Formylation and Subsequent Transformations
- Context: For related dihydropyridine derivatives, the Vilsmeier-Haack reagent (POCl3 and DMF) is used to introduce formyl groups at specific positions, which can then be converted to carboxylate esters.
- Limitations: Conventional Vilsmeier-Haack reactions require long reaction times (~18 h) and moderate yields.
- Improvements: Ultrasound-assisted and microwave-assisted methods have been developed to enhance reaction rates and yields, offering more practical synthetic routes.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Reaction Time | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Microwave-Assisted Cyclization | NBS, alkyl tetrahydropyridine, 80 °C, 240 W, 10 min | 10 min | 44–89 | Fast, solvent-free, good yields | Requires microwave equipment |
| Iodine-Mediated Cyclization | I2 (4 eq), Cs2CO3 (2.5 eq), MeCN, 82 °C, 4 h | 4 h | 30–55 | Direct, versatile, environmentally friendly | Moderate yields, decomposition risk |
| Vilsmeier-Haack Formylation | POCl3, DMF, reflux, 18 h | 18 h | Moderate | Established method | Long reaction time, moderate yield |
Research Findings and Notes
- Microwave-assisted methods significantly reduce synthesis time while maintaining or improving yields and product purity for fused heterocyclic systems related to this compound.
- The iodine-mediated cyclization of β-enaminones represents a novel and environmentally friendly approach to constructing the dihydrofuro[3,4-c]pyridine core, though yields are moderate and reaction conditions require careful optimization to avoid decomposition.
- The choice of base in iodine-mediated cyclization affects the yield; cesium carbonate is preferred over potassium or silver carbonates for better product formation.
- Functional group transformations such as halogenation and formylation using POCl3 are critical for introducing substituents that enable ring closure and ester formation but are traditionally time-consuming and benefit from microwave or ultrasound assistance.
- Structural characterization of synthesized compounds is routinely performed via NMR spectroscopy and sometimes X-ray crystallography to confirm ring formation and substitution patterns.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, pressures, and solvents to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
Methyl 1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to analogs differing in:
- Ester groups : Ethyl vs. methyl esters (e.g., Ethyl 4-iodo-7-methyl-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylate, 244aa ) .
- Substituents: Halogens (Br, I, Cl), vinyl, or dimethylamino groups at positions 4 or 7 (e.g., 244ba, 245ba, 257, 263) .
- Core modifications : Hydroxyl groups replacing esters (e.g., 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol, a pyridoxine impurity) .
Physical and Spectral Properties
Key differences in physical states, melting points, and spectral data are summarized below:
Electronic and Steric Effects
- Electron-Withdrawing Groups : Halogens (e.g., Br, I) at position 4 or 7 increase electrophilicity, enhancing reactivity in nucleophilic substitutions .
Biological Activity
Methyl 1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine-6-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. As a derivative of dihydrofuro-pyridine, it possesses unique structural features that may contribute to its pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 207.23 g/mol. Its structural characteristics include:
- A fused furan and pyridine ring system.
- Two methyl groups at the 1-position of the furo ring.
- A carboxylate group that may influence its reactivity and interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts:
Antitumor Activity
Studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
- Case Study : In vitro assays demonstrated that derivatives of dihydropyridines showed cytotoxic effects against several cancer cell lines, suggesting a potential role for this compound in cancer therapy .
Antibacterial and Antifungal Properties
Research has also highlighted the antibacterial and antifungal activities of related compounds:
- Activity Spectrum : Compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria as well as various fungal strains.
- Research Findings : In vitro studies revealed that modifications in the furo-pyridine structure could enhance antimicrobial efficacy .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways critical for tumor growth or microbial survival.
- Receptor Modulation : The compound could interact with various receptors in the body, influencing neurotransmitter systems or immune responses.
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
